molecular formula C10H17NO3 B2825857 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid CAS No. 1526281-89-9

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B2825857
CAS No.: 1526281-89-9
M. Wt: 199.25
InChI Key: LKIONVRLBNWWGZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-tert-butyl-2-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIONVRLBNWWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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